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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B15551967 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye

commonly used for labeling antibodies and other proteins for applications such as in vivo

imaging, flow cytometry, and fluorescence microscopy.[1][2] The conjugation of Sulfo-Cy5.5 to

an antibody covalently links the fluorophore to the protein, enabling fluorescent detection of the

antibody's target.

The most prevalent method for antibody labeling involves an amine-reactive version of the dye,

typically a succinimidyl ester (NHS ester), which forms a stable amide bond with primary

amines (lysine residues) on the antibody.[2][3] An alternative strategy exists for when using a

dye that contains a primary amine, such as Sulfo-Cyanine5.5 amine. This method involves

activating the carboxylic acid groups (glutamic and aspartic acid residues) on the antibody

using carbodiimide chemistry (EDC/NHS) to make them reactive towards the amine group on

the dye.[4][5]

This document provides detailed protocols for both the standard amine-reactive labeling

method (using Sulfo-Cy5.5 NHS ester) and the alternative method for labeling with Sulfo-Cy5.5

amine.

Protocol 1: Standard Antibody Labeling with Sulfo-
Cyanine5.5 NHS Ester
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This is the most common and generally recommended method for labeling antibodies. It targets

the abundant and accessible primary amine groups of lysine residues on the antibody.

Principle
The N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5.5 reacts with primary amines on the

antibody in a slightly alkaline environment (pH 8.0-9.0) to form a stable covalent amide bond.
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Caption: Workflow for standard antibody conjugation using an NHS ester dye.
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Reagent/Material Specification

Antibody (IgG)
2-10 mg/mL in PBS, free of amine-containing

stabilizers (Tris, BSA, gelatin).

Sulfo-Cyanine5.5 NHS Ester
Store at -20°C, desiccated and protected from

light.[1]

Reaction Buffer 1 M Sodium Bicarbonate, pH 8.3-9.0.[2]

Solvent Anhydrous Dimethyl Sulfoxide (DMSO).

Purification Column Desalting spin column (e.g., Sephadex® G-25).

Storage Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Quenching Reagent (Optional) 1 M Tris-HCl or Glycine, pH 7.4.

Experimental Protocol
1. Antibody Preparation:

The antibody must be in an amine-free buffer like PBS. If the buffer contains Tris, glycine, or

stabilizers like BSA or gelatin, the antibody must be purified by dialysis against PBS or by

using an antibody clean-up kit.[6]

The recommended antibody concentration is between 2-10 mg/mL for optimal labeling

efficiency.[6]

Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M Sodium

Bicarbonate buffer.[2]

2. Sulfo-Cy5.5 NHS Ester Stock Solution Preparation:

Allow the vial of Sulfo-Cy5.5 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mg/mL or 10 mM stock solution by dissolving the dye in anhydrous DMSO.[6]

For example, dissolve 1 mg of the dye in 100 µL of DMSO.
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This stock solution should be used immediately. It can be stored at -20°C for up to two

weeks, protected from light and moisture.[6]

3. Conjugation Reaction:

The optimal molar ratio of dye to antibody should be determined empirically, but a starting

point of 10:1 to 15:1 is recommended.[6]

While gently vortexing, add the calculated volume of the dye stock solution to the pH-

adjusted antibody solution. Ensure the volume of DMSO does not exceed 10% of the total

reaction volume.

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous

mixing.[2]

4. Purification of the Conjugate:

Prepare a desalting spin column according to the manufacturer's instructions. This typically

involves resuspending the resin, removing the storage buffer by centrifugation, and

equilibrating the column with PBS.

Apply the reaction mixture to the center of the resin bed.

Centrifuge the column (typically at 1,000 x g for 2 minutes) to collect the purified antibody

conjugate.[7] The larger antibody conjugate will elute first, while the smaller, unconjugated

dye molecules are retained in the column resin.

Characterization: Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per antibody, is a critical parameter. An

optimal DOL is typically between 2 and 10.[6]

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance

maximum for Sulfo-Cy5.5 (~675 nm, Amax).[1]

Calculate the antibody concentration:

Corrected A280 (A280_corr) = A280 - (Amax × CF280)
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Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Sulfo-

Cy5.5, this is approximately 0.11).[1]

Antibody Conc. (M) = A280_corr / (ε_protein × path length)

ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.

Calculate the dye concentration:

Dye Conc. (M) = Amax / (ε_dye × path length)

ε_dye for Sulfo-Cy5.5 is ~235,000 M⁻¹cm⁻¹.[1]

Calculate the DOL:

DOL = Dye Conc. (M) / Antibody Conc. (M)

Storage
Store the purified antibody conjugate at 4°C for short-term use (up to two months) or in single-

use aliquots at -20°C or -60°C for long-term storage. Add a carrier protein like BSA (0.1%) and

a preservative like sodium azide (0.02%) for stability. Protect from light.

Protocol 2: Alternative Labeling with Sulfo-
Cyanine5.5 Amine
This protocol is used when the dye contains a primary amine and targets the carboxylic acid

groups on the antibody. It is a two-step process that first activates the antibody, then introduces

the amine-containing dye.

Principle
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the

antibody (aspartic and glutamic acid residues). N-hydroxysulfosuccinimide (Sulfo-NHS) is

added to create a more stable amine-reactive intermediate. This activated antibody then reacts

with the primary amine of the Sulfo-Cy5.5 amine dye to form a stable amide bond.[5]
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Caption: Workflow for two-step antibody conjugation using EDC/Sulfo-NHS.

Materials and Reagents
Reagent/Material Specification

Antibody (IgG)
In a carboxyl- and amine-free buffer (e.g., MES

buffer).

Sulfo-Cyanine5.5 Amine
Store at -20°C, desiccated and protected from

light.[4]

Activation Buffer 0.1 M MES, pH 6.0.

EDC (Carbodiimide) Store at -20°C, desiccated.

Sulfo-NHS Store at 4°C, desiccated.

Purification Column Desalting spin column (e.g., Sephadex® G-25).
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Experimental Protocol
1. Antibody Preparation:

The antibody must be in a buffer free of both primary amines and carboxylates. Dialyze the

antibody against 0.1 M MES buffer, pH 6.0.

2. Activation of Antibody Carboxyl Groups:

Dissolve EDC and Sulfo-NHS in activation buffer immediately before use.

Add EDC and Sulfo-NHS to the antibody solution to a final concentration of 2 mM and 5 mM,

respectively.[4]

Incubate the reaction for 15 minutes at room temperature.[4]

3. Conjugation Reaction:

Immediately after activation, the excess EDC and Sulfo-NHS can be removed using a

desalting spin column equilibrated with PBS at pH 7.2-7.4 to proceed to the next step.

Alternatively, add the Sulfo-Cyanine5.5 amine dye directly to the activation reaction mixture.

A 10-fold molar excess of the amine dye relative to the antibody is a good starting point.[4]

Incubate for 2 hours at room temperature, protected from light.

4. Purification and Storage:

Purify the resulting conjugate using a desalting spin column as described in Protocol 1 to

remove unreacted dye and byproducts.

Characterize the DOL and store the conjugate as described in Protocol 1.

Summary and Method Comparison
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Feature Protocol 1 (Standard) Protocol 2 (Alternative)

Dye Reactive Group NHS Ester Primary Amine

Antibody Target Group Primary Amines (Lysine)
Carboxyl Groups

(Aspartic/Glutamic Acid)

Key Reagents
Sulfo-Cy5.5 NHS Ester,

Bicarbonate Buffer (pH 8-9)

Sulfo-Cy5.5 Amine, MES

Buffer (pH 6), EDC, Sulfo-NHS

Pros
Simple one-step reaction, high

efficiency, widely used.

Targets different sites, useful if

lysines are in binding site.

Cons
Can potentially affect antigen

binding if lysines are key.

More complex two-step

reaction, potential for cross-

linking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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